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Compound Name: 4-(4-Methoxyphenyl)benzaldehyde

Cat. No.: B1586496 Get Quote

An In-depth Technical Guide to the Crystal Structure of 4-(4-Methoxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical analysis of the single-crystal structure of 4-(4-
Methoxyphenyl)benzaldehyde (C₁₄H₁₂O₃), a key aromatic aldehyde derivative. We delve into

the synthesis and crystallization protocols necessary to obtain high-quality single crystals,

followed by a detailed exploration of the definitive structure elucidation using Single-Crystal X-

ray Diffraction (SC-XRD). The guide synthesizes crystallographic data to discuss the

molecule's distinct non-planar conformation, the specific intermolecular forces governing its

crystal packing, and the resulting supramolecular architecture. The implications of these

structural features on material properties and their relevance in the context of drug design and

development are also examined.

Introduction: The Significance of Solid-State
Structure
4-(4-Methoxyphenyl)benzaldehyde is an organic compound featuring two phenyl rings linked

by an ether oxygen, with methoxy and formyl substituents. While its molecular formula provides

basic chemical identity, its functionality in both materials science and medicinal chemistry is

profoundly influenced by its three-dimensional arrangement in the solid state. The crystal
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structure dictates key physicochemical properties, including melting point, solubility, stability,

and bioavailability. For drug development professionals, understanding the precise

conformation and intermolecular interactions is critical, as these factors govern molecular

recognition at biological targets. This guide offers an in-depth examination of the experimentally

determined crystal structure, providing a foundational understanding for future research and

application.

Synthesis and Single-Crystal Growth
The acquisition of a high-resolution crystal structure is fundamentally dependent on the quality

of the single crystal. The synthesis and crystallization of 4-(4-Methoxyphenyl)benzaldehyde
is a multi-step process requiring careful control over reaction and purification conditions.

Synthesis via Nucleophilic Aromatic Substitution
The compound is efficiently synthesized via a nucleophilic aromatic substitution reaction.[1][2]

[3] The reaction involves the coupling of 4-methoxyphenol with 4-fluorobenzaldehyde.

Rationale for Reagent Choice: 4-fluorobenzaldehyde is an excellent substrate because the

fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group.

4-methoxyphenol serves as the nucleophile.

Role of Solvent and Base: The reaction is typically conducted in a polar aprotic solvent like

dimethyl sulfoxide (DMSO), which effectively solvates the potassium carbonate base and the

phenoxide intermediate. Potassium carbonate is a crucial component, as it deprotonates the

hydroxyl group of 4-methoxyphenol, generating the more potent nucleophilic phenoxide

anion required to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.[2][3]

Experimental Protocol: Synthesis
Combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium

carbonate (2.0 eq) in a reaction vessel containing dimethyl sulfoxide (DMSO).[2]

Heat the mixture to 413 K (140 °C) and stir for approximately 45-60 minutes, monitoring for

the consumption of starting materials (e.g., by TLC).[2]
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After cooling to room temperature, the reaction mixture is diluted with water and extracted

multiple times with an organic solvent such as ethyl acetate.[3]

The combined organic phases are washed with a saturated aqueous sodium chloride

solution to remove residual DMSO and other aqueous impurities.[3]

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent

under reduced pressure to yield the crude product as a viscous oil.[3]

Crystallization by Slow Evaporation
Obtaining crystals suitable for X-ray diffraction requires a slow, controlled crystallization

process to allow for the formation of a well-ordered lattice.

Causality of the Method: The crude product is first dissolved in a minimal amount of a good

solvent (dichloromethane) and then diluted with a poor solvent (n-heptane).[2][3] This

creates a supersaturated solution. Slow evaporation of the more volatile dichloromethane

gradually increases the concentration of the solute beyond its solubility limit in the remaining

solvent mixture, promoting the slow growth of large, well-defined single crystals over several

days.[3] This method is superior to rapid precipitation, which often leads to amorphous solids

or microcrystalline powders unsuitable for SC-XRD.

Experimental Protocol: Crystallization
Dissolve the crude oil in a small volume of dichloromethane (e.g., 2 mL).[3]

Transfer the solution to a wide-necked flask to increase the surface area for evaporation.[3]

Dilute the solution with n-heptane (e.g., 1 mL).[3]

Cover the flask loosely (e.g., with perforated parafilm) and allow the solvent to evaporate

slowly at room temperature over several days.[3]

Collect the resulting clear, colorless crystals and wash them with a small amount of cold n-

heptane to remove any residual soluble impurities.[2][3]
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Structure Determination by Single-Crystal X-ray
Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining

the precise three-dimensional arrangement of atoms within a crystalline solid.[4]
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Fig 1. Workflow for Single-Crystal X-ray Diffraction Analysis.
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The process involves irradiating a single crystal with a focused beam of X-rays and analyzing

the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly

related to the arrangement of electrons—and thus atoms—within the crystal lattice. For 4-(4-
Methoxyphenyl)benzaldehyde, data was collected at a low temperature (173 K) to minimize

thermal vibrations of the atoms, thereby improving the quality and resolution of the final

structure.[1][3]

Crystallographic Data and Molecular Conformation
The analysis of the diffraction data provides a wealth of precise information about the crystal's

unit cell and the geometry of the molecule itself.

Summary of Crystallographic Data
The key parameters defining the crystal structure of 4-(4-Methoxyphenyl)benzaldehyde are

summarized below.[1][3]
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Parameter Value Source(s)

Chemical Formula C₁₄H₁₂O₃ [1][3]

Molecular Weight 228.24 g/mol [1][3]

Crystal System Monoclinic [1][3]

Space Group P2₁/c [1]

Temperature 173 K [1][3]

Unit Cell Dimensions

a 12.1297 (7) Å [1][3]

b 7.6581 (4) Å [1][3]

c 12.3577 (7) Å [1][3]

β 103.769 (6)° [1][3]

Volume of Unit Cell 1114.92 (11) Å³ [1][3]

Z (Molecules/Unit Cell) 4 [1][3]

Final R-factor R[F² > 2σ(F²)] = 0.040 [3]

Key Conformational Features
Unlike simple biphenyl, which can be planar in some crystalline environments, 4-(4-
Methoxyphenyl)benzaldehyde adopts a distinctly non-planar conformation.[5]

Dihedral Angle: The most significant feature is the large dihedral angle of 71.52 (3)° between

the least-squares planes of the two benzene rings.[1][2][3] This twisted conformation

minimizes steric hindrance and is a fundamental aspect of its three-dimensional shape.

Ether Linkage: The C-O-C angle of the central ether linkage is 118.82 (8)°.[1][2][3]

This pronounced twist is critical for professionals in drug development, as it defines the

molecule's shape for binding to enzyme active sites or cellular receptors, which are highly

stereospecific.
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Fig 2. Non-planar relationship between the aromatic rings.

Supramolecular Architecture: Beyond the Single
Molecule
The overall crystal structure is defined by how individual molecules pack together, a process

governed by a network of non-covalent intermolecular interactions. In the crystal of 4-(4-
Methoxyphenyl)benzaldehyde, the packing is directed by a combination of weak hydrogen

bonds and π-interactions.[1][2][3]

C-H···O Hydrogen Bonds: Weak hydrogen bonds form between the hydrogen atoms of the

aromatic rings (C-H) and the oxygen atoms of the aldehyde and methoxy groups of

neighboring molecules.

C-H···π Interactions: Additional stability is conferred by interactions where C-H bonds from

one molecule are directed towards the electron-rich face of an aromatic ring on an adjacent

molecule.

These interactions collectively link the molecules into supramolecular layers that extend in the

crystallographic bc plane.[1][2][3] This layered arrangement is a key feature of the crystal's

architecture. Understanding this packing is vital for predicting material properties like cleavage

planes and dissolution behavior.

Fig 3. Conceptual model of intermolecular packing forces.

Implications and Future Directions
The detailed structural elucidation of 4-(4-Methoxyphenyl)benzaldehyde provides critical

insights for its application.

For Materials Science: The defined crystal packing and non-planar molecular structure can

be correlated with bulk properties. Furthermore, this structure serves as a baseline for

studying polymorphism—the existence of different crystalline forms of the same compound.

[6] Different polymorphs can exhibit varied properties, and identifying them is crucial for

consistent product performance.

For Drug Development: The rigid, non-planar conformation revealed by SC-XRD provides a

precise 3D model for computational studies, such as molecular docking.[7] This allows
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researchers to predict how the molecule might interact with a biological target. The identified

hydrogen bonding sites (the oxygen atoms) are key features that can be exploited in

designing analogues with improved binding affinity and specificity.

Conclusion
The crystal structure of 4-(4-Methoxyphenyl)benzaldehyde has been definitively

characterized through single-crystal X-ray diffraction. The synthesis via nucleophilic aromatic

substitution followed by a controlled slow evaporation crystallization yields high-quality crystals

necessary for such analysis. The structure reveals a molecule with a significant twist between

its two aromatic rings, resulting in a non-planar conformation. The crystal packing is stabilized

by a network of weak C-H···O hydrogen bonds and C-H···π interactions, which organize the

molecules into distinct supramolecular layers. This detailed structural knowledge provides an

authoritative foundation for scientists in materials research and drug development, enabling a

deeper understanding of structure-property relationships and facilitating rational molecular

design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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